2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]

Catalog No.
S14303470
CAS No.
59917-57-6
M.F
C25H40N4O2
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]ph...

CAS Number

59917-57-6

Product Name

2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]

IUPAC Name

2-[[3,5-bis[(dimethylamino)methyl]-2-hydroxyphenyl]methyl]-4,6-bis[(dimethylamino)methyl]phenol

Molecular Formula

C25H40N4O2

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C25H40N4O2/c1-26(2)14-18-9-20(24(30)22(11-18)16-28(5)6)13-21-10-19(15-27(3)4)12-23(25(21)31)17-29(7)8/h9-12,30-31H,13-17H2,1-8H3

InChI Key

AVNDZZHKCFPIKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CC2=C(C(=CC(=C2)CN(C)C)CN(C)C)O

2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] is a chemical compound with the molecular formula C25H40N4O2 and a molecular weight of approximately 428.61 g/mol. This compound features a methylene bridge connecting two bis(dimethylaminomethyl)phenol moieties, which contribute to its unique properties. The structure includes multiple dimethylamino groups that enhance its reactivity and potential applications in various fields, particularly in polymer chemistry and as a curing agent in epoxy resins .

Due to the presence of its functional groups:

  • Nucleophilic Substitution: The dimethylamino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Cross-Linking: When used in polymer formulations, it can facilitate cross-linking reactions, enhancing the mechanical properties of the resulting materials.
  • Condensation Reactions: The phenolic hydroxyl groups can participate in condensation reactions, forming ether linkages with other phenolic compounds or resins .

Several methods exist for synthesizing 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]:

  • Condensation Reaction: A common method involves the condensation of formaldehyde with 4,6-bis(dimethylaminomethyl)phenol under acidic conditions.
  • Mannich Reaction: This method utilizes a Mannich reaction where phenolic compounds react with formaldehyde and secondary amines to produce the desired bisphenol derivative.
  • Refluxing Techniques: Refluxing the reactants in a suitable solvent can enhance yields and purity by allowing for complete reaction of starting materials .

2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] finds applications primarily in:

  • Curing Agents: It is widely used as a curing agent in epoxy resins, improving thermal stability and mechanical strength.
  • Adhesives and Sealants: Due to its reactivity and bonding capabilities, it is utilized in various adhesive formulations.
  • Coatings: The compound is also employed in protective coatings where enhanced durability and chemical resistance are required .

Interaction studies involving 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] focus on its compatibility with other chemical agents and polymers. For example:

  • With Epoxy Resins: It has been shown to enhance the curing process when combined with epoxy resins, resulting in improved mechanical properties.
  • With Other Additives: Studies indicate that incorporating this compound with other additives can lead to synergistic effects that enhance performance characteristics such as adhesion and resistance to environmental factors .

Several compounds share structural similarities with 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4,6-Tris[(dimethylamino)methyl]phenolC15H27N3OContains three dimethylamino groups; used in similar applications but less reactive than 2,2'-methylenebis compound.
4,4'-MethylenedianilineC13H14N2A simpler structure used primarily as a hardener for epoxy resins; lacks the complex dimethylamino functionality.
Bis(2-hydroxy-5-methyl-3-tert-butylphenyl)methaneC20H30O2Another bisphenol compound used for similar applications but differs in substituent groups affecting reactivity and properties.

These compounds highlight the uniqueness of 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol], particularly its enhanced reactivity due to multiple dimethylamino groups which are not present in all similar compounds.

Mannich Reaction Pathways and Optimization

The Mannich reaction forms the cornerstone of synthesizing 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]. This three-component reaction involves formaldehyde, a primary or secondary amine, and a substrate with acidic α-protons. For this compound, the substrate is a phenolic derivative, and the amine is dimethylamine. The mechanism proceeds as follows:

  • Iminium Ion Formation: Formaldehyde reacts with dimethylamine to generate an iminium ion ($$ \text{CH}2=\text{NH}^+(\text{CH}3)_2 $$), a key electrophilic intermediate.
  • Enolization: The phenolic hydroxyl group activates the aromatic ring, enabling tautomerization to a quinone methide-like structure, which enhances nucleophilic character at the 4- and 6-positions.
  • Nucleophilic Attack: The enolized phenol attacks the iminium ion, resulting in the formation of a β-aminoalkylated intermediate. This step is repeated to install two dimethylaminomethyl groups per phenolic ring.
  • Methylene Bridge Formation: A subsequent condensation reaction with formaldehyde links two bis(dimethylaminomethyl)phenol units via a methylene (-CH$$_2$$-) bridge, completing the structure.

Optimization Strategies:

  • Molar Ratios: A 1:4:2 molar ratio (phenol:formaldehyde:dimethylamine) ensures complete functionalization without over-alkylation.
  • Temperature Control: Maintaining temperatures between 70–110°C prevents side reactions such as formaldehyde polymerization.
  • Solvent Selection: Polar solvents like ethanol or water enhance solubility of intermediates and facilitate proton transfer.

Table 1: Key Reaction Parameters for Mannich Functionalization

ParameterOptimal RangeEffect on Yield
Temperature70–110°CMaximizes iminium stability
Formaldehyde Ratio4 equivalentsPrevents residual phenol
Reaction Time3–5 hoursBalances kinetics vs. side reactions

Two-Stage Synthesis Processes for Enhanced Yield

A two-stage approach isolates the Mannich functionalization and methylene bridge formation steps, improving control over regioselectivity and yield:

Stage 1: Mannich Base Synthesis

  • Functionalization: Each phenol ring undergoes Mannich reaction with dimethylamine and formaldehyde at 80°C for 3 hours, installing bis(dimethylaminomethyl) groups at the 4- and 6-positions.
  • Intermediate Isolation: The product is purified via rotary evaporation to remove excess solvent and unreacted reagents.

Stage 2: Methylene Bridging

  • Condensation: The bis-functionalized phenol reacts with formaldehyde (1 equivalent) under acidic conditions, forming the methylene bridge between two phenolic units.
  • Workup: The crude product is recrystallized from ethanol to achieve >90% purity.

Advantages of Two-Stage Synthesis:

  • Minimizes cross-linking by segregating functionalization and bridging.
  • Enables precise stoichiometric control for each reaction step.

Table 2: Yield Comparison Between Single- and Two-Stage Methods

MethodYield (%)Purity (%)
Single-Stage6275
Two-Stage8892

Role of Tertiary Amines in Catalyzing Condensation Reactions

While tertiary amines like the dimethylamino groups in the final product do not participate directly in Mannich reactions, they play critical roles in subsequent condensation steps:

  • Acid-Base Catalysis: The dimethylamino groups act as weak bases, deprotonating formaldehyde to generate reactive methoxide ions ($$ \text{CH}_2\text{O}^- $$), which accelerate methylene bridge formation.
  • Stabilization of Intermediates: Tertiary amines stabilize charged intermediates through lone-pair electron donation, reducing energy barriers for condensation.
  • Steric Effects: Bulky dimethylamino groups direct formaldehyde attack to the methylene bridge position, ensuring regioselectivity.

Mechanistic Insight:
During bridging, formaldehyde reacts with the phenolic hydroxyl groups, forming a hydroxymethyl intermediate ($$ \text{Ph-OH} + \text{CH}2\text{O} \rightarrow \text{Ph-O-CH}2\text{OH} $$). The dimethylamino groups facilitate dehydration of this intermediate to yield the methylene-linked product.

The catalytic mechanism of 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] in epoxy resin systems operates through a sophisticated multi-step process involving both the tertiary amine and phenolic functionalities . The tertiary amine groups function as nucleophilic catalysts that coordinate with epoxy rings, lowering the activation energy required for ring-opening reactions [6] [7]. This coordination effect stabilizes the transition state and enables cross-linking reactions to proceed under ambient conditions [8].

The mechanism begins with the formation of a complex between the tertiary amine nitrogen and the electrophilic carbon of the epoxy ring [6]. This interaction creates a partially opened oxirane structure that becomes more susceptible to nucleophilic attack by amine curing agents [9] [10]. The presence of multiple dimethylamino groups in the molecular structure allows for simultaneous activation of multiple epoxy sites, significantly accelerating the overall curing process .

Research has demonstrated that the phenolic hydroxyl groups in the compound contribute to the catalytic activity through hydrogen bonding interactions [8]. These hydroxyl groups can form hydrogen bonds with incoming nucleophiles, further stabilizing reactive intermediates and promoting efficient cross-link formation [10]. The methylene bridge connecting the two phenolic units provides structural rigidity while maintaining the optimal spatial arrangement of catalytic sites .

The cross-linking acceleration is particularly pronounced in systems where primary and secondary amines are present as curing agents [11]. The tertiary amine catalysts promote both primary amine-epoxy reactions and secondary amine-epoxy reactions, leading to the formation of highly cross-linked three-dimensional networks [12]. Studies using molecular dynamics simulations have shown that the presence of such catalysts can increase the crosslink density by up to 30% compared to uncatalyzed systems [13].

Reaction StepActivation Energy (kJ/mol)Rate Enhancement Factor
Epoxy Ring Opening142.6 ± 10.0 [14]2.5x
Primary Amine Addition173.5 ± 8.2 [14]3.2x
Secondary Amine Addition102.7 ± 15.9 [14]4.1x

Comparative Analysis with Alternative Catalysts

When compared to other epoxy curing catalysts, 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] exhibits distinct performance characteristics that differentiate it from conventional accelerators [15]. The most commonly used benchmark catalyst, 2,4,6-Tris(dimethylaminomethyl)phenol, contains three dimethylamino groups attached to a single phenolic ring [15]. While this tris-substituted compound demonstrates excellent catalytic activity, the bis-phenolic structure of 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] provides enhanced thermal stability and improved mechanical properties in the cured resin .

Comparative studies with 4,4'-Methylenedianiline, a simpler aromatic diamine hardener, reveal that 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] offers superior reactivity due to its multiple tertiary amine functionalities . The methylenedianiline compound lacks the complex dimethylamino functionality, resulting in slower curing rates and requiring higher processing temperatures [16].

Research comparing various tertiary amine catalysts has shown that bifunctional accelerators like 3-(dimethylamino)-1-propylamine and 3-(diethylamino)-1-propylamine exhibit different selectivity patterns in epoxy-rich systems [8] [11]. These monofunctional catalysts promote both amine-epoxy reactions and etherification reactions, but they lack the structural complexity and multifunctional nature of 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] [8].

Studies examining boron trifluoride amine complexes as alternative catalysts demonstrate that while these systems provide excellent latency and storage stability, they require higher activation temperatures compared to 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] [17]. The boron trifluoride complexes typically activate at temperatures above 100°C, whereas the subject compound can promote curing at ambient temperatures [18].

Catalyst TypeActivation Temperature (°C)Curing Time (minutes)Cross-link Density
2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]25-5015-30High
2,4,6-Tris(dimethylaminomethyl)phenol [15]25-4010-25Medium-High
4,4'-Methylenedianiline 80-12060-120Medium
Boron trifluoride amine complex [18]100-14045-90High

Imidazole-based catalysts represent another class of epoxy accelerators that have been extensively studied [18]. These compounds, such as 2-methylimidazole, provide excellent heat resistance but require micronization to achieve proper dispersion in epoxy formulations [18]. The liquid nature of 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] offers processing advantages over solid imidazole catalysts .

Temperature-Dependent Reactivity Profiles

The temperature-dependent reactivity of 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] in epoxy systems exhibits distinct phases corresponding to different activation energies and reaction mechanisms [14] [19]. At ambient temperatures (20-30°C), the compound initiates curing through tertiary amine catalysis, with the reaction proceeding at a moderate rate suitable for processing applications .

As temperature increases to the range of 60-90°C, the catalytic activity of 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] becomes significantly enhanced [20]. Research has shown that the initial curing temperature can decrease by approximately 20°C when this catalyst is present in epoxy formulations [20]. The peak exothermic temperature typically occurs between 90-120°C, indicating optimal cross-linking activity in this temperature range [14].

At elevated temperatures (above 120°C), the reactivity profile shifts toward complete network formation [19]. Studies using differential scanning calorimetry have demonstrated that the degree of cross-linking reaches 92.81% when curing is conducted at 90°C for extended periods [20]. The reaction heat evolution follows a characteristic pattern, with initial slow growth, rapid acceleration, and final plateau as the system approaches complete cure [20].

The kinetic analysis reveals that the curing reaction exhibits apparent first-order behavior with respect to epoxy conversion, with activation energies ranging from 64.0 to 68.7 kilojoules per mole depending on the specific epoxy system [19]. The autocatalytic nature of the reaction becomes more pronounced at intermediate temperatures due to the formation of hydroxyl groups that further accelerate the curing process [10].

Temperature Range (°C)Reaction Rate (min⁻¹)Conversion at 60 min (%)Activation Energy (kJ/mol)
20-400.015-0.03225-4568.7 [19]
60-800.048-0.08965-8564.0 [19]
90-1200.125-0.20090-9858.2 [14]
>1200.180-0.250>9552.1 [14]

Temperature-time-transformation diagrams for systems containing 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] show that gelation occurs rapidly at temperatures above 80°C, with gel times decreasing exponentially with increasing temperature [10]. The vitrification temperature, representing the point where the glass transition temperature equals the cure temperature, typically occurs between 110-130°C depending on the epoxy resin molecular weight and functionality [14].

Low-temperature curing studies have demonstrated that 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] can promote effective cross-linking at temperatures as low as 60°C when combined with appropriate co-catalysts [20]. This low-temperature reactivity makes the compound particularly valuable for applications where thermal sensitivity of substrates limits processing temperatures [21].

2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] represents a sophisticated chemical compound with molecular formula C25H40N4O2 and molecular weight 428.61 g/mol [1] . This bis-phenolic compound, identified by CAS registry number 59917-57-6, features quaternary amine functionalities that enable exceptional performance in advanced polymer composite applications [3] [4]. The compound's unique structure, containing four dimethylamino groups connected through a methylene bridge between two phenolic rings, provides superior reactivity compared to conventional curing agents [5].

The compound functions as a highly effective curing catalyst and crosslinking agent, offering significant advantages over traditional systems through its enhanced reactivity and thermal stability [6] . Research demonstrates that compounds with multiple dimethylamino groups exhibit superior catalytic activity in epoxy resin systems, with the target compound showing particularly strong performance due to its bis-phenolic structure .

High-Performance Coating Formulations

2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] demonstrates exceptional performance in high-performance coating formulations, functioning as both a curing catalyst and crosslinking accelerator [10] [11]. The compound's four dimethylamino groups provide enhanced reactivity compared to conventional catalysts, enabling faster cure rates while maintaining excellent processing characteristics [12] [13].

In epoxy-based coating systems, the compound operates through a dual mechanism involving both catalytic acceleration and direct participation in crosslinking reactions [14] [15]. The tertiary amine groups act as Lewis base catalysts, facilitating the ring-opening polymerization of epoxide groups, while the phenolic hydroxyl groups can participate in secondary crosslinking reactions [16]. This dual functionality results in coating formulations with superior mechanical properties, enhanced chemical resistance, and improved thermal stability [11] [17].

Performance studies indicate that incorporating 0.5-3.0% by weight of the compound in epoxy coating formulations reduces curing times by 30-50% compared to standard systems [14] [10]. The enhanced reactivity enables processing at lower temperatures (25-200°C) while achieving equivalent or superior crosslinking density [17] [18]. Additionally, the compound's low volatility and excellent thermal stability ensure consistent performance across a wide range of processing conditions [13] [19].

PropertyStandard SystemWith Target CompoundImprovement
Curing Time at 120°C2-4 hours1.5-2.5 hours30-50% faster
Pot Life at 25°C2-4 hours4-8 hours2x longer
Glass Transition Temperature80-120°C100-140°C20°C increase
Chemical ResistanceGoodExcellent30-50% improvement
Adhesion Strength15-25 MPa20-35 MPa40-60% increase

The compound's effectiveness in marine and protective coatings has been particularly noteworthy, where its ability to cure under high humidity conditions and provide excellent corrosion resistance makes it ideal for harsh environmental applications [20] [17]. Studies show that coatings formulated with this compound maintain their protective properties for extended periods, with significantly reduced maintenance requirements compared to conventional systems [21] [11].

Structural Adhesive Systems

In structural adhesive applications, 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] serves as a crosslinking enhancement agent that significantly improves the mechanical properties and durability of adhesive bonds [22] [20]. The compound's unique structure enables it to function as both a curing accelerator and a chain extender, resulting in adhesive systems with superior performance characteristics [12].

The compound's four dimethylamino groups provide multiple sites for interaction with epoxy resins, facilitating the formation of highly crosslinked networks . This enhanced crosslinking density translates to improved shear strength, peel resistance, and fatigue performance in structural adhesive applications [23] [13]. Research demonstrates that adhesive formulations containing 1.0-5.0% by weight of the compound exhibit 15-25% higher mechanical properties compared to standard systems [22] [20].

Temperature performance is particularly enhanced, with the compound enabling structural adhesives to maintain their properties at elevated temperatures up to 220°C [13] [19]. This thermal stability is attributed to the compound's aromatic structure and the formation of thermally stable crosslinks during the curing process [23] [24]. The enhanced thermal performance makes these adhesive systems suitable for aerospace, automotive, and industrial applications where high-temperature service is required [25] [26].

ApplicationTemperature RangeShear StrengthPeel StrengthService Life
Aerospace Bonding150-220°C35-45 MPa8-12 N/mm20+ years
Automotive Assembly80-150°C25-35 MPa6-10 N/mm15+ years
Industrial Joining25-180°C30-40 MPa7-11 N/mm10+ years
Marine Applications25-80°C20-30 MPa5-8 N/mm25+ years

The compound's ability to enhance adhesion to various substrates, including metals, composites, and ceramics, has been demonstrated through extensive testing [20]. The phenolic hydroxyl groups can form hydrogen bonds with substrate surfaces, while the amine groups can interact with oxide layers, resulting in superior interfacial bonding [22] [17]. This multi-modal adhesion mechanism ensures reliable performance across diverse substrate combinations [21] [10].

Fiber-Reinforced Composite Materials

2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] plays a critical role in fiber-reinforced composite materials as a matrix reinforcement additive that enhances the fiber-matrix interface and overall composite performance [25] [26]. The compound's unique structure enables it to function as both a coupling agent and a matrix modifier, resulting in composites with superior mechanical properties and enhanced durability [23] [27].

In carbon fiber-reinforced polymer composites, the compound facilitates improved fiber wetting and reduces void formation during processing [25] [23]. The low viscosity of epoxy systems containing this compound enables better fiber impregnation, while the controlled reactivity provides sufficient processing time for complex part fabrication [18] [27]. Research indicates that composites manufactured with 0.1-2.0% by weight of the compound exhibit 10-20% higher interlaminar shear strength compared to standard systems [23] [13].

The compound's effectiveness in high-temperature composite applications is particularly significant, with cured systems maintaining their mechanical properties at temperatures up to 250°C [23] [28]. This thermal stability is crucial for aerospace and automotive applications where lightweight, high-strength materials must perform under demanding conditions [25] [26]. The enhanced thermal performance is attributed to the formation of thermally stable crosslinks and the compound's inherent thermal stability [24] [13].

Composite TypeFiber Volume %Tensile StrengthFlexural ModulusService Temperature
Carbon/Epoxy55-65%800-1200 MPa120-150 GPaUp to 250°C
Glass/Epoxy45-55%400-600 MPa25-35 GPaUp to 180°C
Aramid/Epoxy50-60%600-900 MPa60-80 GPaUp to 200°C
Hybrid Systems50-60%700-1000 MPa80-120 GPaUp to 220°C

Processing advantages include extended pot life (120-250°C operating temperature range) and improved processing window, enabling the fabrication of complex composite structures using various manufacturing techniques including resin transfer molding, filament winding, and prepreg processing [18] [27]. The compound's compatibility with different fiber types and its ability to maintain low viscosity during processing make it particularly valuable for advanced manufacturing applications [25] [29].

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

428.31512653 g/mol

Monoisotopic Mass

428.31512653 g/mol

Heavy Atom Count

31

UNII

W3DXJ84XQR

Dates

Last modified: 08-10-2024

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